

Comprehensive Spectroscopic Profiling of N-(2-fluorobenzyl)-2-methoxyethanamine

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Compound of Interest

Compound Name: N-(2-fluorobenzyl)-2-methoxyethanamine

CAS No.: 247907-28-4

Cat. No.: B183783

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Chemical Identity & Structural Context

Systematic Name:

-[2-Fluorophenyl)methyl]-2-methoxyethanamine Synonyms: N-(2-methoxyethyl)-2-fluorobenzylamine; 2-Fluoro-N-(2-methoxyethyl)benzylamine Molecular Formula:

Molecular Weight: 183.22 g/mol

Significance in Drug Development

This compound represents a "stripped-down" pharmacophore often used to assess the binding affinity contributions of the N-benzyl moiety in 5-HT

agonists without the confounding steric bulk of a phenethylamine core. It also serves as a critical intermediate in the synthesis of complex fluorinated heterocycles and "NBF" class designer drugs.

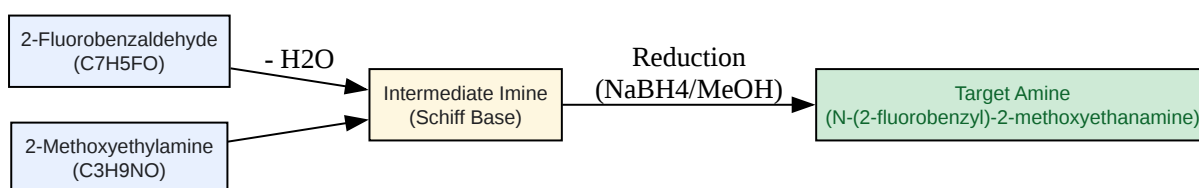
Synthesis & Sample Preparation

To ensure accurate spectroscopic interpretation, one must understand the synthesis origin, as impurities (unreduced imine, aldehyde) can clutter the spectra.

Primary Route: Reductive Amination Reaction of 2-fluorobenzaldehyde with 2-methoxyethylamine followed by reduction (typically

or

).



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Figure 1: Reductive amination pathway. Note that incomplete reduction will yield signals at ~8.5 ppm (imine CH) in

¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling of the fluorine atom (

) to the aromatic and benzylic protons.

¹H NMR (Proton) Data

Solvent:

(Standard) Reference: TMS (0.00 ppm)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.35 – 7.45	Multiplet (m)	1H	Ar-H (6)	Aromatic ring proton.
7.20 – 7.30	Multiplet (m)	1H	Ar-H (4)	Overlapping aromatic signals.
7.00 – 7.15	Multiplet (m)	2H	Ar-H (3, 5)	Protons ortho/para to Fluorine are shielded.
3.92	Singlet (s)*	2H	Ar-CH -N	May appear as a doublet (Hz) due to long-range coupling with F.
3.52	Triplet (Hz)	2H	-CH -O-	Ether-adjacent methylene.
3.36	Singlet (s)	3H	-O-CH	Methoxy methyl group.
2.82	Triplet (Hz)	2H	-N-CH -	Amine-adjacent methylene.
1.80	Broad Singlet	1H	-NH-	Exchangeable; shift varies with concentration.

Expert Note on F-Coupling: The benzylic protons at 3.92 ppm often exhibit a small coupling constant (

) to the ortho-fluorine. In lower resolution instruments (300 MHz), this may appear as a broadened singlet. In high-field (500+ MHz), a clear doublet is resolved.

C NMR (Carbon) Data

The fluorine atom causes significant splitting in the aromatic carbons (

).

Shift (, ppm)	Splitting ()	Assignment
161.5	Doublet (Hz)	C-2 (Ar-F) (Ipso to F)
130.5	Doublet (Hz)	C-6
129.0	Doublet (Hz)	C-4
125.8	Doublet (Hz)	C-1 (Ipso to CH)
124.2	Doublet (Hz)	C-5
115.3	Doublet (Hz)	C-3
71.8	Singlet	-CH -O-
58.8	Singlet	-O-CH
49.0	Singlet	-N-CH -
47.5	Doublet (Hz)	Ar-CH -N

F NMR Data

- Shift:

-118.5 ppm (Multiplet or broadened singlet).

- Diagnostic: The presence of a single signal in this region confirms the mono-fluorinated ortho-substitution.

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) The fragmentation is dominated by

-cleavage adjacent to the nitrogen atom.

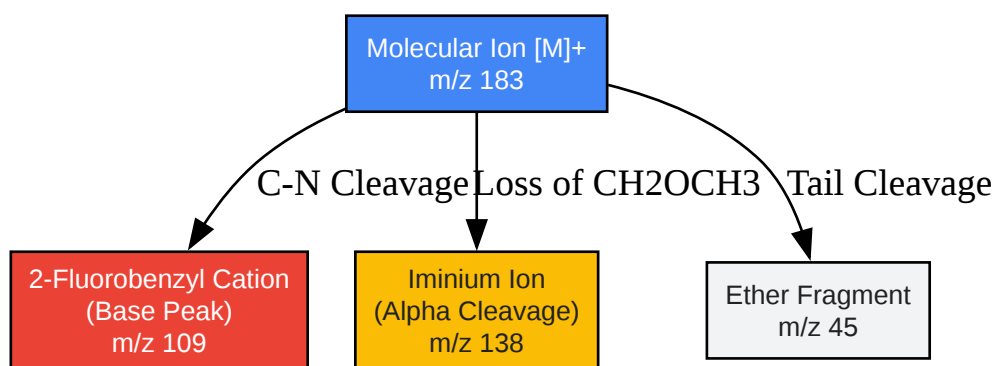
Molecular Ion:

183 [M]

(Weak intensity, <5%)

Key Fragmentation Pathway

- Base Peak (109): The 2-fluorobenzyl cation (). This is the most stable fragment, formed by the cleavage of the benzylic C-N bond.
- Secondary Peak (138): Loss of the methoxymethyl radical (). This corresponds to the iminium ion:
.
- Minor Peak (45): The methoxymethyl cation (), derived from the ether tail.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3300 – 3350	Medium, Broad	N-H Stretch	Characteristic of secondary amines.
2800 – 3000	Strong	C-H Stretch	Aliphatic and Aromatic C-H.
1490, 1450	Strong	C=C Aromatic	Ring breathing modes.
1220 – 1240	Strong	C-F Stretch	Diagnostic for aryl fluoride.
1110 – 1120	Strong	C-O Stretch	Ether linkage (methoxyethyl).
750 – 760	Strong	Ortho-Subst.	Out-of-plane bending (ortho-disubstituted benzene).

References

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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
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